![molecular formula C17H17NO3 B5505495 4-[(3-苯基丙酰基)氨基]苯甲酸甲酯](/img/structure/B5505495.png)

4-[(3-苯基丙酰基)氨基]苯甲酸甲酯

描述

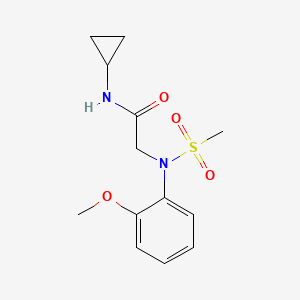

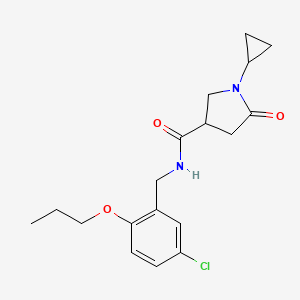

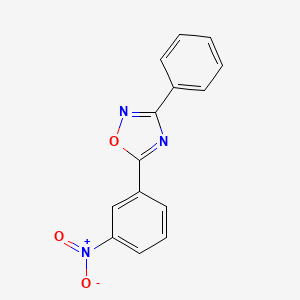

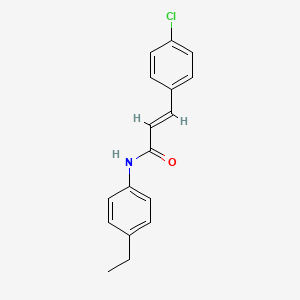

Methyl 4-[(3-phenylpropanoyl)amino]benzoate is a chemical compound with various applications in organic chemistry and material science. Its structure and properties make it an interesting subject for study.

Synthesis Analysis

The synthesis of related compounds involves condensation reactions and the formation of hydrogen bonds. For example, in a study by Şahin et al. (2015), a compound similar to methyl 4-[(3-phenylpropanoyl)amino]benzoate was synthesized through condensation and characterized using various spectroscopic methods (Şahin, Şenöz, Tezcan, & Büyükgüngör, 2015).

Molecular Structure Analysis

The molecular structure of related compounds can be quite complex. For instance, Portilla et al. (2007) analyzed a compound with a similar structure, revealing intricate hydrogen bonding patterns and polarized molecular-electronic structures (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Properties

Methyl 4-[(3-phenylpropanoyl)amino]benzoate participates in various chemical reactions. As an example, Taylor et al. (1996) synthesized a derivative of methyl 4-[(3-phenylpropanoyl)amino]benzoate by coupling reactions, demonstrating its reactivity and usefulness in synthetic chemistry (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).

Physical Properties Analysis

The physical properties of such compounds can be analyzed using spectroscopic techniques, as shown in studies like those by Şahin et al. (2015), providing insights into their structure and behavior under different conditions.

Chemical Properties Analysis

Chemical properties, including reactivity and stability, are key areas of interest. Research by Strah and Stanovnik (1997) on similar compounds indicates how different functional groups and molecular structures influence chemical behavior and interactions (Strah & Stanovnik, 1997).

科学研究应用

光聚合引发剂

一项研究讨论了某些化合物(包括与4-[(3-苯基丙酰基)氨基]苯甲酸甲酯结构相关的化合物)作为氮氧化物介导光聚合 (NMP) 中光引发剂的潜力。该研究介绍了一种将发色团基团与氨氧基官能团相连的化合物,展示了其在紫外线照射下生成相应自由基的功效,表明其在聚合过程中的应用 (Guillaneuf 等人,2010).

化学合成

在碱存在下,类似于4-[(3-苯基丙酰基)氨基]苯甲酸甲酯的化合物的环化反应生成取代的苯胺,这是有机合成中的关键中间体。这个过程展示了该化合物在促进合成化学中的特定转化中的作用 (Ukrainets 等人,2014).

分子结构分析

对与4-[(3-苯基丙酰基)氨基]苯甲酸甲酯相关的异构化合物的比较研究揭示了不同的氢键模式,导致不同的晶体结构。这项研究强调了此类化合物在理解分子电子结构和分子间相互作用中的重要性 (Portilla 等人,2007).

光反应材料

对与4-[(3-苯基丙酰基)氨基]苯甲酸甲酯结构相关的化合物的受光诱导结构变化的研究表明,在光响应材料的开发中具有显着潜力。此类化合物在暴露于紫外线下时可以发生特定反应,使其适用于材料科学和纳米技术中的应用 (Bąkowicz 等人,2011).

超分子聚合

对与4-[(3-苯基丙酰基)氨基]苯甲酸甲酯结构相似的单体的聚合的研究证明了这些化合物在超分子聚合中的作用。该研究讨论了碱从氨基中提取质子如何使苯酯部分的反应性失活,这对于受控聚合过程至关重要 (De Greef 等人,2009).

安全和危害

Based on the safety data sheet of a similar compound, “methyl 4-aminobenzoate”, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with appropriate personal protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept tightly closed .

作用机制

- PRL-8-53’s primary targets are not fully understood. However, it has been suggested to interact with cholinergic receptors and modulate dopamine and serotonin pathways .

- The compound reverses the catatonic and ptotic effects of reserpine, indicating a complex mechanism .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

属性

IUPAC Name |

methyl 4-(3-phenylpropanoylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-21-17(20)14-8-10-15(11-9-14)18-16(19)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRDYMBLZRYFQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(difluoromethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5505416.png)

![1-(2-chlorophenyl)-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-2-piperazinone](/img/structure/B5505419.png)

![7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5505446.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5505472.png)

![1,3-dimethyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5505487.png)

![2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505489.png)

![N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5505502.png)

![3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5505514.png)

![4-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,8-dimethylquinoline](/img/structure/B5505522.png)